2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine

Medicinal Chemistry CNS Drug Design Lipophilicity Modulation

2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine is a spirocyclic primary amine characterized by a 1,4-dioxane ring fused to a cyclohexane scaffold, providing a conformationally constrained, oxa-spiro core. This structure confers distinct physicochemical properties relative to simple cycloalkyl amines, including balanced lipophilicity (clogP 1.97) and moderate polar surface area (TPSA 44.5 Ų).

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 124499-34-9
Cat. No. B052385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
CAS124499-34-9
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CC2(CCC1CCN)OCCO2
InChIInChI=1S/C10H19NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8,11H2
InChIKeySSPKQTFXNGPRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine (CAS 124499-34-9): Spirocyclic Ethylamine Building Block for CNS-Focused Medicinal Chemistry


2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine is a spirocyclic primary amine characterized by a 1,4-dioxane ring fused to a cyclohexane scaffold, providing a conformationally constrained, oxa-spiro core [1]. This structure confers distinct physicochemical properties relative to simple cycloalkyl amines, including balanced lipophilicity (clogP 1.97) and moderate polar surface area (TPSA 44.5 Ų) [2]. The compound is supplied as a light-yellow liquid with purity specifications ≥98% (HPLC) and is positioned as a versatile intermediate for CNS-targeted drug discovery programs, particularly where controlled BBB permeability and metabolic stability are required .

1 Spirocyclic oxa-core with ethylamine linker for constrained SAR exploration
2 Balanced polarity profile suitable for CNS lead optimization programs
3 High-purity liquid intermediate reported for reproducible medicinal chemistry workflows

Why Generic Substitution Fails for 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine: Physicochemical Divergence Among Spirocyclic Amines


Spirocyclic amines are not interchangeable; substitution pattern and ring composition profoundly alter logP, TPSA, H-bonding capacity, and metabolic liability. A simple replacement of 2-(1,4-dioxa-spiro[4.5]dec-8-yl)-ethylamine with a non-oxygenated spiro[4.5]decane analog (e.g., 2-{Spiro[4.5]decan-8-yl}ethan-1-amine, CAS 1557697-16-1) reduces polar surface area by 41% (44.5 → 26 Ų) and increases lipophilicity by nearly 2 logP units [1][2], drastically altering membrane permeability and off-target promiscuity. Conversely, substituting with the shorter amine 1,4-dioxa-spiro[4.5]dec-8-ylamine (CAS 97096-16-7) lowers logP by 0.64 units , potentially compromising BBB penetration. The quantitative evidence below demonstrates why this specific compound—with its oxa-spiro core, ethyl linker, and terminal primary amine—cannot be generically substituted without measurable changes in key drug-like properties.

Non-oxa spiro analogs
Loss of oxygen atoms increases lipophilicity and reduces polar surface area, shifting permeability and off-target profile away from the intended CNS drug-like space.
Direct amine (shorter linker) analogs
Removal of the ethyl spacer lowers lipophilicity, which may compromise passive blood-brain barrier diffusion in CNS programs.
Generic cycloalkyl amines
Lack the spirocyclic constraint and oxygen-mediated solubility benefits, altering metabolic stability and formulation behavior.

Quantitative Differentiation of 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine (124499-34-9) vs. Structural Analogs


Oxa-Spiro Core Reduces Lipophilicity by 1.9 logP Units vs. Non-Oxygenated Spiro[4.5]decane Analog

The incorporation of two oxygen atoms into the spiro[4.5]decane scaffold significantly lowers calculated lipophilicity. The target compound exhibits a clogP of 1.97 [1], whereas the non-oxygenated comparator 2-{Spiro[4.5]decan-8-yl}ethan-1-amine (CAS 1557697-16-1) has a clogP of 3.9 [2]. This 1.9-logP reduction translates to a roughly 80-fold decrease in predicted membrane partition coefficient (logD), a critical parameter for optimizing CNS drug-like properties and reducing off-target binding .

Oxa-Spiro Lipophilicity Control
Reported
clogP 1.97 vs. 3.9 (non-oxa analog) Δ -1.93
Supports CNS drug-like property review through lipophilicity reduction.
Computed values; experimental logD confirmation recommended.
Medicinal Chemistry CNS Drug Design Lipophilicity Modulation

Increased Polar Surface Area (TPSA 44.5 Ų) Enhances Solubility and Reduces Passive Membrane Permeability vs. Non-Oxa Analog (TPSA 26 Ų)

The target compound's TPSA is 44.5 Ų, driven by two ether oxygens and a primary amine [1]. In contrast, the non-oxygenated spiro analog (CAS 1557697-16-1) has a TPSA of only 26 Ų [2]. This 18.5 Ų increase—a 71% relative gain—correlates with improved aqueous solubility and a reduced passive diffusion rate across lipid membranes, offering greater control over bioavailability and tissue distribution .

Polar Surface Area Increase
Reported
TPSA 44.5 Ų vs. 26 Ų (non-oxa) +18.5 Ų (+71%)
May enhance aqueous solubility and modulate passive membrane permeability.
Computed TPSA; experimental solubility validation required.
ADME Prediction Solubility Enhancement CNS Drug Delivery

Ethyl Linker Increases Lipophilicity by 0.64 logP Units vs. Direct Amine Analog (1,4-Dioxa-spiro[4.5]dec-8-ylamine)

The presence of an ethylene spacer between the spiro core and the primary amine in the target compound (clogP 1.97 [1]) raises lipophilicity by 0.64 logP units relative to 1,4-dioxa-spiro[4.5]dec-8-ylamine (CAS 97096-16-7, clogP 1.33 ). This modest increase is sufficient to shift the molecule into a more favorable BBB permeability window without pushing it into excessively lipophilic territory, as demonstrated by the oxa-spiro scaffold's overall lipophilicity control .

Ethyl Linker Lipophilicity Shift
Data to verify
clogP 1.97 vs. 1.33 (direct amine) Δ +0.64
Reported linker-based lipophilicity control for BBB permeability fine-tuning.
Source-specific review; confirm with experimental logD.
Structure-Activity Relationship Linker Optimization CNS Penetration

Three H-Bond Acceptors vs. One in Non-Oxa Spiro Analog: Solubility and Metabolic Stability Advantage

The target compound contains three hydrogen bond acceptors (two ether oxygens and one amine nitrogen) [1], whereas the non-oxygenated analog 2-{Spiro[4.5]decan-8-yl}ethan-1-amine has only one [2]. The additional H-bond acceptors contribute to the 71% higher TPSA (44.5 vs. 26 Ų) and are expected to enhance aqueous solubility while providing sites for potential metabolic stabilization through electronic effects .

H-Bond Acceptor Count
Class-level
3 acceptors vs. 1 (non-oxa analog) +2
May improve aqueous solubility and metabolic stability via electronic effects.
Class-level inference; experimental verification recommended.
Physicochemical Property H-Bonding Metabolic Stability

High Purity Specification (≥98% HPLC) vs. Common Analog Purity (95%): Reduced Impurity Risk in Lead Optimization

The target compound is supplied with a purity of ≥98% (HPLC) , whereas closely related spirocyclic amine building blocks such as 1,4-dioxa-spiro[4.5]dec-8-ylamine are often offered at 95% purity . The 3% higher purity specification reduces the likelihood of confounding impurities in biological assays and ensures more reproducible SAR during lead optimization.

Purity Specification Comparison
Data to verify
≥98% HPLC vs. 95% (common analog) +3% abs; 60% rel. impurity reduction
Reduces impurity-related assay interference risk in lead optimization.
Vendor-specified; independent QC review advised.
Chemical Purity Quality Control Medicinal Chemistry Supply

Application Scenarios for 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine (124499-34-9) Based on Quantitative Differentiation


Design of CNS-Penetrant Dopamine Reuptake Inhibitors

The compound's balanced clogP (1.97) and TPSA (44.5 Ų) fall within optimal ranges for passive blood-brain barrier (BBB) penetration. Vendor literature indicates its utility in developing dopamine reuptake inhibitors with reduced peripheral side effects . Medicinal chemists seeking to replace flexible alkyl amines or highly lipophilic spiro cores can use this oxa-spiro ethylamine to achieve a controlled reduction in lipophilicity (Δ clogP -1.9 vs. non-oxa analog) while maintaining sufficient permeability, as demonstrated by the computed physicochemical divergence [1][2].

Solubility Optimization in GPCR Ligand Libraries

The oxa-spiro core introduces two additional H-bond acceptors and increases TPSA by 18.5 Ų relative to the non-oxygenated spiro analog, directly addressing solubility limitations common in GPCR-targeting small molecules [1]. This scaffold is particularly valuable when parallel synthesis of spirocyclic amines is employed to explore SAR around 5-HT1A, α1-adrenoceptors, or other CNS GPCRs [2], where maintaining aqueous solubility without sacrificing target engagement is critical.

Metabolic Stability Enhancement via Spirocyclic Constraint

The rigid spirocyclic framework confers enhanced metabolic stability compared to flexible cyclohexane ethylamines. The class-level evidence demonstrates that spirocycles resist oxidative metabolism, and the inclusion of oxygen atoms further improves this property . Researchers focused on reducing clearance in lead series can substitute the target compound for linear or monocyclic amines to probe the impact of conformational constraint on microsomal stability and in vivo half-life [1].

High-Throughput Purification and Assay Reproducibility

With a purity specification of ≥98% (HPLC) , this compound minimizes the need for additional purification steps prior to use in biochemical assays or cellular screens. Compared to analogs offered at 95% purity, the 3% absolute difference translates to a 60% reduction in allowable impurities, significantly reducing the risk of false positives in high-throughput screening campaigns and ensuring more reliable SAR data [1].

Application
Selection Property
Validation Focus
CNS-penetrant dopamine reuptake inhibitor research
Balanced lipophilicity and TPSA for passive BBB diffusion
Permeability and target-engagement profiling
GPCR ligand library solubility optimization
Increased H-bond acceptors and TPSA for aqueous solubility
Solubility and target-binding assays
Metabolic stability enhancement in CNS lead series
Conformationally constrained spirocyclic core
Microsomal stability and in vivo half-life studies
High-throughput screening and SAR reproducibility
High-purity amine intermediate
Assay reproducibility and impurity profiling

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